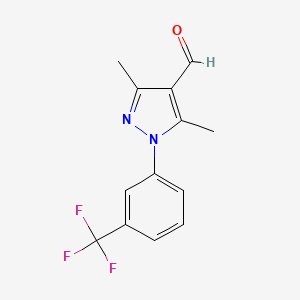
Fmoc-N-naphthylmethyl-hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-naphthylmethyl-hydroxylamine is a chemical compound with the molecular formula C26H21NO3 and a molecular weight of 395.50. It is primarily used in proteomics research and is known for its role in peptide synthesis .
Métodos De Preparación
The synthesis of Fmoc-N-naphthylmethyl-hydroxylamine involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-naphthylmethyl-hydroxylamine under specific conditions. The reaction typically requires a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The product is then purified to obtain a white to off-white powder .
Análisis De Reacciones Químicas
Fmoc-N-naphthylmethyl-hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include bases like sodium bicarbonate and solvents such as dioxane and DMF. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Fmoc-N-naphthylmethyl-hydroxylamine is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of peptides, which are crucial for studying protein functions and interactions. The compound’s ability to protect amines during peptide synthesis makes it valuable in chemical biology and medicinal chemistry .
Mecanismo De Acción
The mechanism of action of Fmoc-N-naphthylmethyl-hydroxylamine involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during the synthesis process. The Fmoc group can later be removed using a base, such as piperidine, to yield the free amine .
Comparación Con Compuestos Similares
Fmoc-N-naphthylmethyl-hydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:
Fmoc-N-hydroxysuccinimide: Used for similar purposes in peptide synthesis.
Fmoc-N-hydroxybenzotriazole: Another protecting group used in peptide synthesis.
These compounds share the common feature of protecting amine groups during synthesis but differ in their specific chemical structures and reactivity .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxy-N-(naphthalen-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c28-26(27(29)16-18-13-14-19-7-1-2-8-20(19)15-18)30-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25,29H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPUZBRBOWQGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145963 |
Source


|
| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198411-66-4 |
Source


|
| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198411-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B6351114.png)

![{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B6351126.png)



![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)





![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351225.png)
![N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351228.png)
